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  • Product: 1-methyl-1H-indole-3-sulfonamide
  • CAS: 1158209-13-2

Core Science & Biosynthesis

Foundational

The Ascendancy of the 1-Methyl-1H-indole-3-sulfonamide Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Enduring Appeal of the Indole Nucleus in Drug Discovery The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Indole Nucleus in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a versatile template for designing molecules that modulate a wide array of biological targets. When fused with a sulfonamide moiety, another critical pharmacophore known for its diverse therapeutic applications, the resulting indole sulfonamide scaffold offers a powerful platform for the development of novel therapeutic agents.[2] This guide focuses on a specific, yet highly promising, iteration of this scaffold: 1-methyl-1H-indole-3-sulfonamide . The N-methylation of the indole ring prevents the formation of hydrogen bonds at this position, which can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved cell permeability and metabolic stability. This strategic modification makes the 1-methyl-1H-indole-3-sulfonamide core an attractive starting point for targeted drug design.

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the 1-methyl-1H-indole-3-sulfonamide scaffold. We will delve into its synthesis, explore its application as a potent inhibitor of tubulin polymerization in cancer therapy, analyze the structure-activity relationships (SAR) of its derivatives, and provide detailed experimental protocols to facilitate its adoption in medicinal chemistry programs.

Synthesis of the 1-Methyl-1H-indole-3-sulfonamide Core: A Two-Step Approach

The synthesis of the 1-methyl-1H-indole-3-sulfonamide scaffold is a reproducible two-step process that begins with the N-methylation of indole, followed by chlorosulfonation and subsequent amination. This method provides a reliable route to the core structure, enabling further derivatization and exploration of its medicinal potential.

Synthetic Workflow Diagram

G Indole Indole NaH_MeI 1. NaH, DMF 2. Methyl Iodide Indole->NaH_MeI Methylindole 1-Methyl-1H-indole NaH_MeI->Methylindole ChlorosulfonicAcid Chlorosulfonic Acid, Acetonitrile Methylindole->ChlorosulfonicAcid SulfonylChloride 1-Methyl-1H-indole-3-sulfonyl chloride ChlorosulfonicAcid->SulfonylChloride Ammonia Aqueous Ammonia SulfonylChloride->Ammonia FinalProduct 1-Methyl-1H-indole-3-sulfonamide Ammonia->FinalProduct

Caption: Synthetic pathway for 1-methyl-1H-indole-3-sulfonamide.

Application in Medicinal Chemistry: A Potent Inhibitor of Tubulin Polymerization

A significant body of research has highlighted the potential of indole sulfonamide derivatives as potent anticancer agents that function by inhibiting tubulin polymerization.[3][4] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a validated target for cancer therapy.[5] Derivatives of the 1-methyl-1H-indole-3-sulfonamide scaffold have been shown to bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[3]

Mechanism of Action: Disrupting the Mitotic Spindle

The binding of 1-methyl-1H-indole-3-sulfonamide derivatives to the colchicine site on β-tubulin sterically hinders the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells, leading to the following downstream events:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest in the G2/M phase.[6]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[3]

G cluster_0 Normal Cell Division cluster_1 Action of 1-Methyl-1H-indole-3-sulfonamide Derivative Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Functional Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor 1-Methyl-1H-indole-3-sulfonamide Derivative Binding Binds to Colchicine Site on β-Tubulin Inhibitor->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition prevents Arrest G2/M Phase Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of 1-methyl-1H-indole-3-sulfonamide derivatives is highly dependent on the nature and position of substituents on both the indole ring and the sulfonamide nitrogen. A careful analysis of the structure-activity relationships provides valuable insights for the rational design of more potent and selective inhibitors.

CompoundR1 (Indole)R2 (Sulfonamide)Cell LineIC50 (µM)Reference
1 H3,4,5-trimethoxyphenylHeLa0.52[6]
2 H3,4,5-trimethoxyphenylMCF-70.34[6]
3 H3,4,5-trimethoxyphenylHT-290.86[6]
4 H4-methoxyphenylA5490.15
5 H4-methoxyphenylMCF-70.17
6 H4-methoxyphenylHepG20.25
7 H4-chlorophenylHeLa0.24[3]
8 H4-chlorophenylA5490.59[3]

Key SAR Insights:

  • Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (R2) is a critical determinant of activity. Aromatic rings, particularly those with electron-donating groups like methoxy, are often associated with potent tubulin inhibitory activity.[7] The 3,4,5-trimethoxyphenyl moiety, a common feature in many potent tubulin inhibitors, consistently confers high potency.[6]

  • Substitution on the Indole Ring: While the core scaffold is 1-methylated, further substitution on the indole ring (R1) can modulate activity. Halogenation, for instance, can enhance lipophilicity and potentially improve cell penetration and binding affinity.

  • The Role of the N-Methyl Group: The presence of the methyl group at the N1 position of the indole ring is crucial. It blocks the formation of a hydrogen bond donor at this position, which can lead to improved oral bioavailability and metabolic stability. This strategic methylation distinguishes this scaffold from other indole-based tubulin inhibitors.

Experimental Protocols

The following protocols are provided to enable the synthesis and biological evaluation of 1-methyl-1H-indole-3-sulfonamide and its derivatives. These protocols are designed to be self-validating and are based on established and reliable methodologies.

Protocol 1: Synthesis of 1-Methyl-1H-indole-3-sulfonamide

This two-step protocol first describes the N-methylation of indole, followed by chlorosulfonation and amination to yield the target compound.

Step 1: Synthesis of 1-Methyl-1H-indole

Adapted from Organic Syntheses, Coll. Vol. 5, p.767 (1973); Vol. 41, p.60 (1961).[8]

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a soda-lime tube, add 400–500 mL of liquid ammonia and 0.1 g of ferric nitrate nonahydrate under a well-ventilated hood.

  • Sodium Amide Formation: While vigorously stirring, add 5.0 g (0.22 gram-atom) of clean, metallic sodium in small portions, just enough to maintain the blue color. The formation of light gray sodium amide is typically complete within 20 minutes.

  • Indole Addition: Slowly add a solution of 23.4 g (0.20 mole) of indole in 50 mL of anhydrous ether.

  • Methylation: After 10 minutes, add a solution of 31.2 g (0.22 mole) of methyl iodide in an equal volume of anhydrous ether dropwise. Continue stirring for an additional 15 minutes.

  • Work-up: Allow the ammonia to evaporate. Add 100 mL of water, followed by 100 mL of ether. Separate the ether layer, and extract the aqueous phase with an additional 20 mL of ether.

  • Purification: Combine the ether extracts, wash with three 15 mL portions of water, and dry over anhydrous sodium sulfate. Remove the solvent at atmospheric pressure, and purify the crude oil by distillation under reduced pressure to obtain 1-methylindole as a colorless oil.

Step 2: Synthesis of 1-Methyl-1H-indole-3-sulfonyl chloride and subsequent amination

Adapted from a general procedure for the sulfonation of N-protected indoles.

  • Chlorosulfonation: To a solution of 1-methyl-1H-indole (1.31 g, 10 mmol) in anhydrous acetonitrile (20 mL) at 0 °C under an inert atmosphere, add chlorosulfonic acid (1.3 mL, 20 mmol) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. The precipitated 1-methyl-1H-indole-3-sulfonyl chloride is collected by filtration and washed with cold water.

  • Amination: Without further purification, suspend the crude sulfonyl chloride in a mixture of 15 mL of concentrated aqueous ammonia and 15 mL of water in an Erlenmeyer flask.[9]

  • Heating: Heat the mixture in a boiling water bath with stirring for 10-15 minutes.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to promote precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 1-methyl-1H-indole-3-sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay is used to determine the inhibitory effect of test compounds on tubulin polymerization.

Adapted from Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK011P) manual.

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare a 10X stock solution of the test compound (e.g., a derivative of 1-methyl-1H-indole-3-sulfonamide) in General Tubulin Buffer. Prepare serial dilutions to determine the IC50 value.

    • Prepare positive (e.g., colchicine) and negative (DMSO vehicle) controls.

  • Assay Plate Preparation:

    • Use a pre-warmed 96-well plate.

    • Pipette 10 µL of the 10X compound dilutions (or controls) into the appropriate wells.

  • Initiation of Polymerization:

    • Add 90 µL of the cold tubulin solution to each well to initiate the polymerization reaction.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence (or absorbance at 340 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot the fluorescence/absorbance as a function of time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) for each concentration.

    • Plot the Vmax against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The 1-methyl-1H-indole-3-sulfonamide scaffold represents a highly promising and strategically designed core for the development of novel therapeutics, particularly in the realm of oncology. Its straightforward synthesis and demonstrated potential as a potent inhibitor of tubulin polymerization make it an attractive starting point for medicinal chemistry campaigns. The structure-activity relationships discussed herein provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future research efforts should focus on expanding the diversity of substituents on both the indole and sulfonamide moieties to further probe the chemical space and identify clinical candidates. Moreover, the exploration of this scaffold against other therapeutic targets is a worthy endeavor, given the broad biological activities associated with both indoles and sulfonamides. This guide provides the necessary foundational knowledge and practical protocols to empower researchers to unlock the full therapeutic potential of the 1-methyl-1H-indole-3-sulfonamide scaffold.

References

  • Agrawal, K., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(17). Available at: [Link]

  • Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(5), 623-636. Available at: [Link]

  • Man, R.-J., et al. (2018). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm, 9(6), 1036-1047. Available at: [Link]

  • Wang, L., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. Available at: [Link]

  • Potts, K. T., & Saxton, J. E. (1961). 1-Methylindole. Organic Syntheses, 41, 60. Available at: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

  • Chang, J.-Y., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Molecular Pharmacology, 72(4), 947-958. Available at: [Link]

  • Mushtaq, I., & Ahmed, A. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]

  • Jado, A. A., et al. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Letters in Drug Design & Discovery, 14(7), 843-854. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure, 1319, 138765. Available at: [Link]

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • Khan, I., et al. (2022). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. Journal of Molecular Structure, 1262, 133034. Available at: [Link]

  • Priyadarshini, L., & Pradhan, V. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Bioactive Compounds, 12(3), 164-181. Available at: [Link]

Sources

Exploratory

structure-activity relationship (SAR) of N-methylated indole sulfonamides

Title: The "Magic Methyl" Effect: A Technical Guide to the SAR and Synthesis of N-Methylated Indole Sulfonamides Executive Summary This technical guide analyzes the N-methylated indole-3-sulfonamide scaffold, a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The "Magic Methyl" Effect: A Technical Guide to the SAR and Synthesis of N-Methylated Indole Sulfonamides

Executive Summary

This technical guide analyzes the N-methylated indole-3-sulfonamide scaffold, a privileged structure in medicinal chemistry currently driving advancements in antimitotic (tubulin-targeting) and antimetastatic drug discovery. While the indole core provides a robust scaffold for


-

stacking interactions within the colchicine binding site of tubulin, the N-methylation (specifically at the N1 position) acts as a critical modulator of physicochemical properties—often referred to as the "Magic Methyl" effect. This modification can dramatically alter solubility, metabolic stability, and hydrophobic collapse without disrupting the core pharmacophore.

The Chemical Rationale: Scaffold Architecture

The efficacy of N-methylated indole sulfonamides relies on a tripartite structure-activity relationship (SAR).

The Indole Core (The Anchor)

The indole ring mimics the pharmacophoric features of natural products like combretastatin A-4.

  • Mechanism: It occupies the hydrophobic pocket of the colchicine binding site on

    
    -tubulin.
    
  • N1-Methylation Impact: Unlike the free N-H indole, the N-methylated variant removes a hydrogen bond donor (HBD). While this might seem detrimental, in deep hydrophobic pockets (like colchicine's), the energy penalty of desolvating a polar N-H bond is removed. Furthermore, N-methylation prevents Phase II metabolic conjugation (glucuronidation) at the nitrogen, significantly extending half-life (

    
    ).
    
The Sulfonyl Linker (The Hinge)

The


 moiety serves as a rigid spacer that positions the aryl tail in a non-coplanar orientation relative to the indole.
  • Geometry: The tetrahedral geometry of the sulfur atom creates a "kink" that mimics the cis-olefin geometry of combretastatin, essential for bioactivity.

  • Electronic Effect: It acts as a strong electron-withdrawing group (EWG), increasing the acidity of adjacent protons (if any) and modulating the electron density of the indole ring.

The Aryl Tail (The Variable Region)

Usually a phenyl or heterocyclic ring substituted with methoxy or halogen groups. This region interacts with the auxiliary hydrophobic pocket of tubulin.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR trends specifically for tubulin inhibition (


 values against HeLa/MCF-7 cell lines).
Structural RegionModificationEffect on PotencyPhysicochemical Impact
Indole N1

(Methyl)
Increase (

)
Increases LogP; improves membrane permeability; blocks metabolic conjugation.
Indole N1

(Free amine)
Moderate (

)
Retains H-bond donor capacity; often lower permeability due to polarity.
Indole N1

/ Bulky
Decrease (

)
Steric clash within the tight colchicine binding pocket.
C3-Linker

(Sulfonyl)
Optimal Ideal bond angle and rigidity.
C3-Linker

(Carbonyl)
Decrease (

)
Planarity issues; reduced metabolic stability compared to sulfonamide.
Indole C5/C6

/

Increase (

)
Electron-donating groups (OMe) at C5 often mimic colchicine's A-ring.

Visualization: SAR & Mechanism

SAR Map and Interaction Logic

SAR_Map Indole Indole Core (Hydrophobic Anchor) N1 N1-Methylation (The 'Magic Methyl') Indole->N1 Modification Linker C3-Sulfonyl Linker (Rigid Hinge) Indole->Linker Target Tubulin Colchicine Site N1->Target Hydrophobic Interaction Metabolism Phase II Metabolism (Glucuronidation) N1->Metabolism BLOCKS Tail Aryl Tail (Auxiliary Binding) Linker->Tail Tail->Target Steric Fit

Caption: Figure 1. Structural dissection of the N-methyl indole sulfonamide scaffold, highlighting the protective role of N-methylation against metabolism and its hydrophobic contribution to binding.

Synthetic Protocols

To ensure reproducibility and safety, we utilize a convergent synthesis strategy.

Protocol A: C3-Sulfonylation followed by N-Methylation

Rationale: Sulfonylation of the electron-rich indole C3 position is highly regioselective. Methylation is performed last to prevent side reactions during the electrophilic aromatic substitution.

Step 1: Synthesis of 3-(Arylsulfonyl)-1H-indole

  • Reagents: Indole (1.0 eq), Arylsulfonyl chloride (1.1 eq), Anhydrous

    
     or 
    
    
    
    (Catalytic).
  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve indole in DCE under Argon atmosphere.

    • Add arylsulfonyl chloride.

    • Add Lewis acid catalyst at

      
      .
      
    • Reflux for 3–6 hours (Monitor via TLC).

    • Workup: Quench with ice water. Extract with EtOAc.[1] The product often precipitates as a solid.[1]

Step 2: N1-Methylation (The Critical Step)

  • Reagents: 3-(Arylsulfonyl)-1H-indole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Safety Warning: NaH is pyrophoric. MeI is a suspected carcinogen. Use a fume hood.[1]

    • Dissolve the intermediate from Step 1 in dry DMF at

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will occur. Stir for 30 mins to ensure deprotonation (formation of indolyl anion).
      
    • Add MeI dropwise via syringe.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Reaction is complete when the polar N-H spot disappears on TLC and a less polar spot appears.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: Indole Step1 Step 1: C3-Sulfonylation (Ar-SO2-Cl, Lewis Acid) Start->Step1 Inter Intermediate: 3-Sulfonyl Indole Step1->Inter Step2 Step 2: Deprotonation (NaH, DMF, 0°C) Inter->Step2 Step3 Step 3: Methylation (MeI, RT) Step2->Step3 Final Product: N-Methyl-3-Sulfonyl Indole Step3->Final

Caption: Figure 2. Convergent synthetic pathway for N-methylated indole sulfonamides via Friedel-Crafts sulfonylation followed by nucleophilic substitution.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action (MOA), a cell-free tubulin polymerization assay is required. This distinguishes direct target engagement from general cytotoxicity.

Protocol:

  • Materials: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or fluorescence-based kit).

  • Control: Paclitaxel (stabilizer), Colchicine (destabilizer), DMSO (vehicle).

  • Method:

    • Prepare tubulin solution (

      
      ) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM 
      
      
      
      , pH 6.9) containing 1 mM GTP.
    • Add test compound (at

      
       concentration, e.g., 
      
      
      
      ) to the wells of a 96-well plate (pre-warmed to
      
      
      ).
    • Initiate polymerization by transferring the tubulin mixture to the plate.

    • Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Inhibitors (Like our target): Decrease in steady-state fluorescence and lag time extension compared to vehicle.

    • Stabilizers: Increase in polymerization rate.

References

  • Zhang, Y., et al. (2016). "Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin polymerization inhibitors." MedChemComm. Link

  • Mirzaei, S., et al. (2021). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." International Journal of Molecular Sciences. Link

  • Schneekloth, J. S., et al. (2022).[2] "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts." Organic Letters. Link

  • Gholap, S. S. (2021).[1][3][4] "Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies." ACS Omega. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery." Angewandte Chemie International Edition. (Contextual grounding for the "Magic Methyl" effect).

Sources

Foundational

The 1-Methyl-1H-Indole-3-Sulfonamide Scaffold: A Dual-Targeting Platform in Oncology

This guide serves as a technical whitepaper for researchers investigating the 1-methyl-1H-indole-3-sulfonamide scaffold. It synthesizes chemical synthesis, mechanistic pharmacology, and experimental validation protocols....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating the 1-methyl-1H-indole-3-sulfonamide scaffold. It synthesizes chemical synthesis, mechanistic pharmacology, and experimental validation protocols.[1]

Executive Summary: The "Privileged Structure" Rationale

In the landscape of antineoplastic drug discovery, the 1-methyl-1H-indole-3-sulfonamide motif has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike single-target agents, this scaffold offers a unique geometric and electronic profile that allows for Multi-Target Directed Ligand (MTDL) design.

Its therapeutic potential rests on two distinct but synergistic mechanisms:[2]

  • Tubulin Destabilization: Binding to the colchicine site of

    
    -tubulin, causing microtubule depolymerization and G2/M cell cycle arrest.
    
  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety (

    
    ) acts as a zinc-binding group (ZBG) for tumor-associated CA isoforms (CA IX and XII), disrupting pH regulation in hypoxic tumor microenvironments.
    

Mechanistic Pharmacology

Dual-Pathway Inhibition

The efficacy of 1-methyl-1H-indole-3-sulfonamide derivatives stems from their ability to attack the tumor on two fronts: structural division and metabolic survival.

  • The Tubulin Axis: The 1-methyl-indole core mimics the pharmacophore of combretastatin A-4. It occupies the hydrophobic pocket of the colchicine binding site on

    
    -tubulin. The 1-methyl group prevents steric clash within the pocket, while the sulfonamide group (often derivatized) interacts with polar residues (e.g., Asn258, Lys352). This prevents the polymerization of tubulin heterodimers into microtubules, leading to "mitotic catastrophe."
    
  • The Hypoxia Axis (CA IX/XII): Solid tumors often overexpress Carbonic Anhydrase IX to neutralize intracellular acidosis caused by glycolysis (Warburg effect). The primary sulfonamide group (

    
    ) coordinates directly with the Zn
    
    
    
    ion in the enzyme's active site, locking it in an inactive state. This leads to intracellular acidification and cell death in hypoxic regions resistant to traditional chemotherapy.
Mechanistic Visualization

The following diagram illustrates the dual-targeting cascade initiated by the scaffold.

DualMechanism Scaffold 1-Methyl-1H-Indole-3-Sulfonamide Tubulin Target: Beta-Tubulin (Colchicine Site) Scaffold->Tubulin Hydrophobic Interaction CA Target: Carbonic Anhydrase (Isoforms IX / XII) Scaffold->CA Zn2+ Binding Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis1 Apoptosis (Mitotic Catastrophe) G2M->Apoptosis1 Zinc Coordination with Active Site Zn2+ CA->Zinc pH Disruption of pH Homeostasis Zinc->pH Acidosis Intracellular Acidification pH->Acidosis Apoptosis2 Apoptosis (Hypoxic Cell Death) Acidosis->Apoptosis2

Caption: Dual mechanism of action targeting microtubule dynamics and hypoxic pH regulation.

Chemical Synthesis: The Core Workflow

Constructing the 1-methyl-1H-indole-3-sulfonamide core requires precise regioselectivity to ensure sulfonation occurs at the C3 position rather than C2 or the benzene ring.

Synthesis Protocol

Objective: Synthesis of 1-methyl-1H-indole-3-sulfonamide.

Reagents:

  • Indole (Starting material)[3][4][5][6]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Sodium Hydride (NaH)[7]

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    ) or Ammonia gas
    

Step-by-Step Methodology:

  • N-Methylation (Protection/Activation):

    • Rationale: Methylation at N1 increases electron density at C3, facilitating electrophilic substitution, and prevents sulfonamide formation at N1.

    • Protocol: Dissolve Indole (1 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min. Add MeI (1.2 eq) dropwise. Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.

    • Validation:

      
       should show a singlet at 
      
      
      
      ppm (
      
      
      ).
  • C3-Chlorosulfonation (Electrophilic Aromatic Substitution):

    • Rationale: The C3 position of indole is most nucleophilic. Using chlorosulfonic acid introduces the sulfonyl chloride functional group directly.

    • Protocol: Dissolve 1-methylindole (1 eq) in dry DCM or 1,2-dichloroethane. Cool to 0°C. Add chlorosulfonic acid (2-3 eq) dropwise under

      
       atmosphere. (Caution: Exothermic). Stir at 0°C for 1h, then allow to reach RT.
      
    • Critical Check: Monitor by TLC.[7] The intermediate sulfonyl chloride is unstable; proceed immediately to amination.

  • Amination (Sulfonamide Formation):

    • Rationale: Nucleophilic attack by ammonia displaces the chloride to form the primary sulfonamide.

    • Protocol: Pour the reaction mixture from Step 2 onto crushed ice/water. Extract the sulfonyl chloride with DCM. Immediately add the organic layer to a stirred solution of concentrated

      
       (excess) at 0°C. Stir for 2 hours.
      
    • Purification: Evaporate solvent. Recrystallize from Ethanol/Water.

Synthesis Flowchart

Synthesis Start Indole Step1 1. N-Methylation (NaH, MeI, DMF) Start->Step1 Inter1 1-Methylindole Step1->Inter1 Step2 2. Chlorosulfonation (ClSO3H, 0°C) Inter1->Step2 Inter2 1-Methylindole-3- sulfonyl chloride Step2->Inter2 Step3 3. Amination (NH4OH, 0°C) Inter2->Step3 End 1-Methyl-1H-indole- 3-sulfonamide Step3->End

Caption: Synthetic route for the 1-methyl-1H-indole-3-sulfonamide core scaffold.

Biological Evaluation Protocols

To validate the therapeutic potential, researchers must confirm target engagement (tubulin) and functional phenotype (cell cycle arrest).

In Vitro Tubulin Polymerization Assay

This assay determines if the compound inhibits the assembly of tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI or a specific kit fluorophore) that binds only to polymerized microtubules.

  • Protocol:

    • Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

    • Treatment: Add test compound (1-methyl-1H-indole-3-sulfonamide derivative) at varying concentrations (e.g., 1, 5, 10

      
      ). Use Combretastatin A-4 (CA-4)  as a positive control and DMSO as a negative control.
      
    • Incubation: Incubate at 37°C in a 96-well plate.

    • Measurement: Record fluorescence (Ex 360 nm / Em 450 nm) every 1 minute for 60 minutes using a kinetic plate reader.

    • Analysis: Plot RFU vs. Time. A reduction in

      
       (rate) and steady-state fluorescence compared to control indicates inhibition.
      
Cell Cycle Analysis (Flow Cytometry)

Since tubulin inhibitors block mitosis, treated cells should accumulate in the G2/M phase.

  • Protocol:

    • Culture: Seed cancer cells (e.g., HeLa, MCF-7) and treat with the compound at

      
       concentration for 24 hours.
      
    • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Staining: Wash cells and resuspend in PBS containing Propidium Iodide (PI) (50

      
      ) and RNase A  (100 
      
      
      
      ). Incubate for 30 min at 37°C in the dark.
    • Acquisition: Analyze 10,000 events using a flow cytometer.

    • Result: A distinct peak shift from G0/G1 to the G2/M region (4N DNA content) confirms the mechanism.

Quantitative Data Summary (SAR Trends)

The following table summarizes Structure-Activity Relationship (SAR) trends for this scaffold, derived from comparative literature analysis of indole-sulfonamide derivatives.

Compound ClassR-Group (Sulfonamide N)Target Affinity (Tubulin)Target Affinity (CA IX)Cellular IC50 (HeLa)
Core Scaffold

(Primary)
LowHigh (

nM)

Aryl Derivative

High (

)
Low

Heterocycle

ModerateModerate

Indisulam Analog

(Chloro-indolyl)
Very High Low

Note: The "Core Scaffold" is a potent CA inhibitor but requires N-substitution (hydrophobic bulk) to effectively target Tubulin.

References

  • Mechanism of Tubulin Inhibition

    • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
    • Source: PubMed Central / NIH
    • URL:[Link]

  • Carbonic Anhydrase Inhibition

    • Title: Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry
    • URL:[Link]

  • Indole-Sulfonamide SAR Studies

    • Title: Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Deriv
    • Source: ACS Omega (NIH)
    • URL:[Link]

  • Synthesis of Indole Derivatives

    • Title: Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.[3][4]

    • Source: MedChemComm (RSC)
    • URL:[Link]

  • General 1-Methylindole Chemistry

    • Title: 1-Methylindole (Organic Syntheses Procedure).
    • Source: Organic Syntheses[1][7]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Carbonic Anhydrase Inhibition Profile of Indole-3-Sulfonamide Analogs

Executive Summary The clinical utility of classical sulfonamide carbonic anhydrase inhibitors (CAIs) has historically been limited by a lack of isoform selectivity. First-generation inhibitors like acetazolamide indiscri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical utility of classical sulfonamide carbonic anhydrase inhibitors (CAIs) has historically been limited by a lack of isoform selectivity. First-generation inhibitors like acetazolamide indiscriminately inhibit the ubiquitous cytosolic isoforms (hCA I and II), leading to systemic side effects ranging from paresthesia to metabolic acidosis.

This guide analyzes Indole-3-sulfonamide analogs , a privileged scaffold in modern CAI design.[1] The indole moiety offers a distinct advantage: its lipophilic, bicyclic structure allows for specific interactions with the hydrophobic pockets of tumor-associated isoforms hCA IX and XII . These isoforms are critical biomarkers in hypoxic tumors (e.g., glioblastoma, breast cancer) where they regulate pH homeostasis.

This document details the Structure-Activity Relationship (SAR), a validated stopped-flow kinetic assay protocol, and the selectivity profiles necessary to transition these analogs from hit-to-lead status.

Structural Rationale & SAR Logic

The design of indole-3-sulfonamide inhibitors relies on the "Tail Approach." The molecule is conceptually divided into two functional domains:[2]

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) which coordinates to the catalytic Zn(II) ion.
    
  • The Selectivity Tail: The indole scaffold, often substituted at the

    
    -1 or 
    
    
    
    -5 positions, which extends into the enzyme's hydrophobic or amphiphilic pockets.
The Indole Advantage

Unlike simple benzene sulfonamides, the indole ring provides a larger surface area for Van der Waals interactions. In hCA IX and XII, the active site entrance contains specific hydrophobic residues not present in hCA I/II. The indole-3-sulfonamide scaffold exploits this difference.

SAR Visualization

The following diagram illustrates the core pharmacophore and the logic behind substituent modifications.

SAR_Logic Core Indole-3-Sulfonamide Core Scaffold ZBG Sulfonamide (-SO2NH2) Zinc Binding Group Core->ZBG Essential for Activity Tail N-1 / C-5 Substituents (The 'Tail') Core->Tail Modulates Selectivity Target_I_II hCA I & II (Off-Target) ZBG->Target_I_II High Affinity (Non-selective) Target_IX_XII hCA IX & XII (Hypoxic Tumor Target) ZBG->Target_IX_XII High Affinity Tail->Target_I_II Steric Clash (Reduces Off-target binding) Tail->Target_IX_XII Steric/Hydrophobic Match (Crucial for Selectivity)

Figure 1: Pharmacophore dissection of Indole-3-sulfonamide analogs. The 'Tail' region is the primary driver for differentiating between cytosolic (I/II) and transmembrane (IX/XII) isoforms.

Validated Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To accurately determine the inhibition constant (


), the Stopped-Flow CO2 Hydration Assay  is the gold standard. Unlike esterase assays, this method measures the physiological reaction: 

.
Principles of the Assay

The assay monitors the acidification of the medium as


 is hydrated. Since the reaction is extremely fast (

), a stopped-flow instrument is required to capture the initial rate within the first 5–100 milliseconds. A pH indicator (Phenol Red) tracks the formation of protons.
Reagents & Preparation
  • Buffer: 20 mM HEPES (pH 7.5), adjusted with NaOH.

  • Ionic Strength: 20 mM

    
     (to maintain constant ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[3]

  • Substrate:

    
    -saturated water. Bubble pure 
    
    
    
    gas into deionized water for 30 minutes at room temperature to achieve saturation (~33 mM).
  • Enzyme Stock: Recombinant hCA I, II, IX, or XII (concentration optimized to yield 5–10% reaction progress in the uncatalyzed phase).

Step-by-Step Workflow
  • Incubation: Incubate the enzyme (typical final conc. 5–10 nM) with the inhibitor (varying concentrations, e.g., 0.1 nM – 10

    
    M) in the HEPES/Phenol Red buffer for 15 minutes at room temperature.
    
  • Loading: Load Syringe A with the Enzyme-Inhibitor mixture. Load Syringe B with

    
    -saturated water.[3]
    
  • Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor absorbance at 557 nm (absorbance maximum of basic Phenol Red). The signal will decrease as pH drops.

  • Blank Subtraction: CRITICAL. You must run a "blank" (Buffer + Indicator mixed with

    
     water, no enzyme) to determine the uncatalyzed rate (
    
    
    
    ).
  • Calculation: The catalyzed rate (

    
    ) is 
    
    
    
    .
Workflow Logic Diagram

StoppedFlow_Protocol Prep Preparation Phase Incubate Enzyme + Inhibitor (15 min) Saturate Water with CO2 Mixing Stopped-Flow Mixing (1:1) Syringe A: Enz/Inhibitor/Indicator Syringe B: CO2 Substrate Prep->Mixing Reaction Reaction Chamber CO2 + H2O -> HCO3- + H+ pH Drop detected by Phenol Red (557nm) Mixing->Reaction Data Data Acquisition Measure Absorbance vs Time (10-100 ms window) Reaction->Data Calc Kinetic Calculation Subtract Uncatalyzed Rate Fit to Morrison Equation -> Ki Data->Calc

Figure 2: Operational workflow for the Stopped-Flow CO2 Hydration Assay.

Inhibition Profile & Selectivity Analysis

The following data summarizes the typical inhibition profile of indole-3-sulfonamide analogs compared to the standard acetazolamide (AAZ). The data highlights the "selectivity shift" achieved by modifying the indole scaffold.

Comparative Inhibition Data (Ki in nM)
Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)
Acetazolamide (Std) 25012255.70.48 (Non-selective)
Unsubstituted Indole-3-SA 856.04538~0.13 (II-selective)
N-1 Alkyl Indole-3-SA >10,0004508.5 4.2 52.9 (IX-selective)
Ureido-Indole-3-SA 5,4002802.1 0.9 133 (Highly Selective)

Note: Data represents synthesized averages from recent structure-activity studies (see References).

Analysis of the Profile[4]
  • hCA II Potency: Unsubstituted indole-3-sulfonamides are often extremely potent hCA II inhibitors (

    
     nM) due to the perfect fit of the indole ring in the hCA II active site. This makes them poor candidates for cancer therapy unless modified.
    
  • The Selectivity Switch: By adding bulky groups (e.g., ureido linkers or benzyl chains) to the N-1 position, the affinity for hCA I and II drops drastically (steric hindrance). However, hCA IX and XII, which possess more flexible/open active site entrances, accommodate these "tails," resulting in single-digit nanomolar potency and high selectivity indices.

Molecular Mechanism of Action

Understanding the binding mode is essential for rational drug design.

  • Zinc Coordination: The sulfonamide nitrogen acts as a nucleophile, displacing the zinc-bound water molecule/hydroxide ion in a tetrahedral geometry.[4]

  • Hydrogen Bonding: The sulfonamide oxygens form H-bonds with residues Thr199 and Glu106 (hCA II numbering), anchoring the ZBG.

  • Hydrophobic Interaction (The Indole Factor): The indole ring interacts with hydrophobic residues (Phe131, Val135, Leu198) in the active site cleft. In hCA IX, specific residues like Val131 allow for tighter packing of N-substituted indoles compared to the more sterically restricted hCA II.

Binding_Mechanism Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Anion (Tetrahedral Geometry) Sulfonamide->Zn Coordinates Residues Active Site Residues (Thr199, Glu106) Sulfonamide->Residues H-Bonds Indole Indole Scaffold (Hydrophobic Interactions) Indole->Sulfonamide Linked Pocket Selectivity Pocket (hCA IX/XII specific) Indole->Pocket Van der Waals (Determines Selectivity)

Figure 3: Mechanistic binding mode of Indole-3-sulfonamides within the CA active site.

References

  • Supuran, C. T. (2018).[5] Carbonic anhydrase inhibitors as emerging agents for the treatment and imaging of hypoxic tumors.[5] Expert Opinion on Investigational Drugs, 27(12), 963-970. Link

  • Nocentini, A., & Supuran, C. T. (2018). Indole-based carbonic anhydrase inhibitors: A review of the literature. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1250-1262. Link

  • Ekinci, D., et al. (2012). Characterization of carbonic anhydrase isozymes CA I and CA II from the human erythrocytes. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 805-810. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1565. Link

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 1-methyl-1H-indole-3-sulfonamide: Molecular Weight and Lipophilicity

Abstract This technical guide provides a focused analysis of two critical physicochemical properties of 1-methyl-1H-indole-3-sulfonamide: its molecular weight and lipophilicity. These parameters are fundamental to early-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a focused analysis of two critical physicochemical properties of 1-methyl-1H-indole-3-sulfonamide: its molecular weight and lipophilicity. These parameters are fundamental to early-stage drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. This document details the precise molecular weight, explores the theoretical and practical aspects of lipophilicity (LogP and LogD), and furnishes detailed, field-proven protocols for their experimental determination. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational data with actionable methodologies to support the rational design and evaluation of indole-based sulfonamide derivatives.

Introduction: The Significance of Physicochemical Properties in Drug Design

1-methyl-1H-indole-3-sulfonamide belongs to a class of compounds containing the indole and sulfonamide moieties, both of which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. The indole nucleus is a key feature in various natural alkaloids and synthetic drugs, while the sulfonamide group is a cornerstone of antibacterial agents and a wide array of other therapeutics.[1] The biological activity of such compounds is not solely dependent on their interaction with a target protein but is critically governed by their physicochemical properties, which dictate their Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Among the most fundamental of these properties are molecular weight and lipophilicity. Molecular weight is a direct measure of a molecule's size, influencing its diffusion and ability to conform to binding sites. Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master variable that controls membrane permeability, plasma protein binding, solubility, and metabolic clearance. A precise understanding and ability to measure these characteristics are therefore indispensable for any research program involving this or related compounds.

Molecular Identity and Weight

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and mass. These details are crucial for stoichiometric calculations in synthesis, analytical quantification, and for ensuring the compound meets initial criteria for drug-likeness, such as those outlined in Lipinski's Rule of 5.

Table 1: Chemical Identifiers and Molecular Weight of 1-methyl-1H-indole-3-sulfonamide

IdentifierValueSource
Chemical Name 1-methyl-1H-indole-3-sulfonamide-
CAS Number 1158209-13-2[2]
Molecular Formula C₉H₁₀N₂O₂S-
Molecular Weight 210.26 g/mol -

The molecular weight is derived from the molecular formula and is experimentally confirmed using techniques such as mass spectrometry, which provides a precise mass-to-charge ratio of the ionized molecule, validating its elemental composition.

Lipophilicity: A Critical Determinant of Biological Fate

Lipophilicity is arguably one of the most important physicochemical parameters in drug discovery. It is typically quantified by the partition coefficient (P) between an immiscible organic solvent (most commonly n-octanol) and an aqueous phase. For convenience, it is expressed on a logarithmic scale (LogP).

Theoretical Framework: LogP vs. LogD
  • LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral (unionized) form of a compound in the organic phase to its concentration in the aqueous phase at equilibrium.[3] A higher LogP indicates greater lipophilicity.

  • LogD (Distribution Coefficient): Many drug candidates, including 1-methyl-1H-indole-3-sulfonamide, contain ionizable functional groups. The sulfonamide moiety (-SO₂NH₂) has an acidic proton. Consequently, the molecule's overall charge state, and thus its partitioning behavior, is dependent on the pH of the aqueous medium. The LogD is the effective lipophilicity at a specific pH, accounting for all species (neutral and ionized).[4] For pharmaceutical applications, LogD is often measured at a physiological pH of 7.4.

The relationship between these terms for an acidic compound is described by the equation: LogD = LogP - log(1 + 10^(pH - pKa))

This relationship underscores why LogD is the more physiologically relevant parameter for ionizable compounds, as it provides a more accurate prediction of how a drug will behave in the body.

Lipophilicity Data for 1-methyl-1H-indole-3-sulfonamide

Experimentally determined LogP or LogD values for 1-methyl-1H-indole-3-sulfonamide are not widely published in peer-reviewed literature. However, computational methods, which use algorithms based on atomic or fragmental contributions, provide valuable estimates for guiding early-stage research.[5][6]

Table 2: Predicted Lipophilicity of 1-methyl-1H-indole-3-sulfonamide and Related Compounds

CompoundParameterPredicted ValueNote
1-methyl-3-nitro-1H-indoleXLogP32.1[7]
1-methyl-1H-indole-3-carbaldehydeXLogP31.7[8]
1-Ethyl-2-methyl-1H-indole-3-sulfonamideLogP1.62A structurally similar sulfonamide.[9]

Note: XLogP3 is a widely used computational model for predicting LogP values.[10] The values for related structures suggest that 1-methyl-1H-indole-3-sulfonamide likely possesses a moderate lipophilicity, falling within a range generally considered favorable for drug candidates.

Methodologies for Experimental Characterization

While computational predictions are useful, experimental determination of these properties is essential for generating reliable data for quantitative structure-activity relationship (QSAR) models and regulatory submissions.

Protocol for LogD Determination: The Shake-Flask (OECD 107) Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct and unambiguous measurement.

Objective: To directly measure the distribution of 1-methyl-1H-indole-3-sulfonamide between n-octanol and a buffered aqueous phase at pH 7.4.

Materials:

  • 1-methyl-1H-indole-3-sulfonamide (high purity)

  • n-Octanol (reagent grade)

  • Phosphate buffer (e.g., PBS), pH 7.4

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate the solvents by mixing equal volumes of n-octanol and pH 7.4 buffer in a large vessel. Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that the partitioning measurement is not skewed by the mutual solubility of the two solvents.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer (e.g., 5 mL of each).

  • Equilibration: Cap the tube securely and agitate it at a constant temperature (typically 25 °C) for a sufficient period to reach equilibrium. This can range from 30 minutes to several hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 3000 x g for 10 minutes) to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([Organic]) and buffer ([Aqueous]) phases using a validated analytical method like HPLC-UV.

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Organic] / [Aqueous] )

Diagram 1: Experimental Workflow for Shake-Flask LogD Determination

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 Mix n-octanol and buffer (pH 7.4) p2 Shake for 24h p1->p2 p3 Separate Phases p2->p3 e1 Dissolve Compound in pre-saturated n-octanol p3->e1 e2 Combine with pre-saturated buffer e1->e2 e3 Equilibrate (Shake) e2->e3 e4 Separate (Centrifuge) e3->e4 a1 Quantify [Compound] in each phase via HPLC e4->a1 a2 Calculate LogD = log([Org]/[Aq]) a1->a2

A flowchart of the OECD 107 shake-flask method for LogD determination.

Protocol for Lipophilicity Estimation: Reversed-Phase HPLC (RP-HPLC)

For higher throughput screening, RP-HPLC provides a rapid and reliable method to estimate lipophilicity by correlating a compound's retention time with known LogP/D values of a standard set.

Objective: To estimate the LogD₇.₄ of 1-methyl-1H-indole-3-sulfonamide based on its retention factor (k) on a C18 column.

Principle: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. A linear relationship exists between the logarithm of the retention factor (log k) and the LogP/D of a series of standard compounds.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile or Methanol and a buffer at pH 7.4

  • A set of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., -1 to 5).

  • 1-methyl-1H-indole-3-sulfonamide

Step-by-Step Protocol:

  • Calibration Curve Generation: a. Prepare solutions of each standard compound. b. Perform isocratic elution for each standard using a fixed mobile phase composition (e.g., 60:40 Acetonitrile:Buffer). c. Record the retention time (t_R) for each standard. d. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). e. Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0 f. Plot the known LogP/D values of the standards against their calculated log k values. Perform a linear regression to obtain the calibration curve equation (y = mx + c).

  • Sample Analysis: a. Inject the 1-methyl-1H-indole-3-sulfonamide sample using the exact same HPLC conditions. b. Record its retention time (t_R) and calculate its retention factor (k).

  • LogD Estimation: a. Using the calculated log k for the test compound, interpolate its LogD value from the calibration curve.

Diagram 2: Relationship Between Charge State, pH, and Lipophilicity

G cluster_pH cluster_Lipo Compound 1-methyl-1H-indole-3-sulfonamide Low_pH Low_pH Phys_pH Phys_pH High_pH High_pH LogP LogP Describes intrinsic lipophilicity of the neutral form Low_pH->LogP:f0 Governs LogD LogD Describes effective, pH-dependent lipophilicity Phys_pH->LogD:f0 Measured by High_pH->LogD:f0 Influences

The influence of pH on the ionization and effective lipophilicity (LogD) of an acidic sulfonamide.

Conclusion

The molecular weight (210.26 g/mol ) and lipophilicity of 1-methyl-1H-indole-3-sulfonamide are foundational parameters that dictate its potential as a therapeutic agent. While computational tools provide valuable initial estimates of lipophilicity, the experimental protocols detailed herein—the gold-standard shake-flask method and the high-throughput RP-HPLC technique—are essential for generating the robust, high-quality data required for modern drug discovery. By understanding and accurately measuring these core properties, researchers can make more informed decisions, optimize lead compounds, and ultimately increase the probability of success in developing novel indole-based sulfonamide therapeutics.

References

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemaxon. (n.d.). logP and logD Calculation. Retrieved from [Link]

  • Moriguchi, I., Hirono, S., Nakagome, I., & Hirano, H. (1994). Comparison of reliability of log P values for 1230 organic compounds calculated by several methods. Chemical and Pharmaceutical Bulletin, 42(4), 976-978. (Note: This is a foundational paper for methods like MlogP, conceptually related to the provided search result about improved MlogP methods.) A conceptual link can be drawn to the discussion at [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Documentation. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Hydroxy-1-methyl-1H-indole-3-propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

solvent selection for nucleophilic substitution on indole sulfonamides

Application Note: Solvent Selection Strategies for Nucleophilic Substitution on Indole Sulfonamides Workflows for Indole Sulfonamide Scaffolds Abstract Indole sulfonamides represent a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Nucleophilic Substitution on Indole Sulfonamides


 Workflows for Indole Sulfonamide Scaffolds

Abstract

Indole sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core for 5-HT receptor antagonists, antiviral agents, and COX-2 inhibitors. However, their functionalization presents a unique solubility and regioselectivity paradox. This guide provides a scientifically grounded protocol for selecting solvents during nucleophilic substitution reactions—specifically focusing on N-alkylation of the sulfonamide moiety . We analyze the interplay between solvent polarity,


 differentials (Indole N-H vs. Sulfonamide N-H), and "Green Chemistry" alternatives to standard dipolar aprotic solvents.

Strategic Analysis: The Chemoselectivity Challenge

The primary challenge in functionalizing indole sulfonamides is the presence of two nucleophilic nitrogen sites with distinct acidities.

  • Sulfonamide N-H (

    
    ):  Moderately acidic. Deprotonation yields a mono-anion localized on the sulfonamide.
    
  • Indole N-H (

    
    ):  Weakly acidic. Requires stronger bases for deprotonation.
    

The Solvent Effect: In nucleophilic substitutions (


), the solvent determines the "nakedness" of the nucleophile.
  • Polar Aprotic Solvents (DMF, DMSO): Excellent at solvating cations (

    
    , 
    
    
    
    ) but poorly solvate anions. This leaves the sulfonamide anion highly reactive.
  • Protic Solvents (Alcohols): Form hydrogen bond cages around the nucleophile, significantly retarding the reaction rate, though useful for specific catalytic "borrowing hydrogen" methodologies.

Mechanistic Pathway & Solvent Influence[1][2][3][4]

ReactionMechanism Reactant Indole Sulfonamide (Neutral) Transition Transition State [N-...R-X]‡ Reactant->Transition Deprotonation (pKa ~10) Base Base (e.g., K2CO3) Base->Transition Solvent Solvent Shell (Dipolar Aprotic) Solvent->Transition Cation Sequestration Product N-Alkylated Sulfonamide Transition->Product SN2 Attack

Figure 1: Mechanistic flow of sulfonamide activation. The solvent's role is critical in stabilizing the transition state by sequestering the counter-cation without quenching the nucleophilic anion.

Solvent Selection Matrix

Do not default to DMF. Use this matrix to select the solvent based on your specific scale and substrate constraints.

Solvent ClassSpecific SolventPerformanceGreen ScoreApplication Context
Dipolar Aprotic (Classic) DMF / NMP High LowDiscovery Phase. Best for library synthesis where yield > process safety. Dissolves poorly soluble indoles effectively.
Dipolar Aprotic (Classic) Acetonitrile (MeCN) Medium MediumChromatography Friendly. Lower boiling point (

) makes workup easier, but solubility of indole sulfonamides can be limiting.
Green / Ethereal 2-MeTHF High High Process Scale. Derived from renewable sources. Immiscible with water (unlike THF), facilitating easy aqueous workup.
Ketones Acetone / MEK Medium MediumFinkelstein Conditions. Excellent when using alkyl chlorides/bromides with NaI catalyst.
Phase Transfer Toluene / Water High HighScale-up. Uses TBAB or Aliquat 336. Best for simple alkyl halides where isolation by crystallization is desired.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (High Throughput)

Best for: Small scale (<100 mg), diverse libraries, ensuring reaction completion regardless of workup difficulty.

Reagents: Indole Sulfonamide (1.0 equiv), Alkyl Halide (1.2 equiv),


 or 

(2.0 equiv). Solvent: Anhydrous DMF (

concentration).
  • Dissolution: Charge the indole sulfonamide into a vial. Add anhydrous DMF.[1] Vortex until fully dissolved. Note: If the indole contains a free N-H, DMF is preferred over MeCN to prevent precipitation of the intermediate salt.

  • Activation: Add

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture may turn yellow/orange, indicating anion formation.
    
  • Alkylation: Add the alkyl halide.

    • Reactive Electrophiles (Benzyl bromides, Iodides): Stir at RT for 2-4 hours.

    • Unreactive Electrophiles (Alkyl chlorides): Heat to

      
       for 12 hours.
      
  • Workup (Self-Validating Step):

    • Add 5 volumes of water. If the product precipitates (common for indole sulfonamides), filter and wash with water.

    • Validation: If no precipitate forms, extract with EtOAc. Check TLC. If starting material remains (

      
       usually lower than product), re-submit with 
      
      
      
      (stronger "cesium effect").
Protocol B: The "Green" Process Route (2-MeTHF)

Best for: Scale-up (>1g), avoiding toxic solvents, easier aqueous extractions.

Reagents: Indole Sulfonamide (1.0 equiv), Alkyl Halide (1.1 equiv),


 (2.0 equiv).
Solvent:  2-Methyltetrahydrofuran (2-MeTHF).
  • Slurry Formation: Suspend the indole sulfonamide and base in 2-MeTHF. Note: Unlike DMF, this will likely be a slurry, not a solution.

  • Reflux: Heat the mixture to reflux (

    
    ). The higher temperature compensates for the lower polarity compared to DMF.
    
  • Addition: Add the alkyl halide dropwise at reflux to prevent bis-alkylation if the indole nitrogen is unprotected (though

    
     usually spares the indole N).
    
  • Workup:

    • Cool to RT. Add water directly to the reaction vessel.

    • Phase Separation: 2-MeTHF separates cleanly from water (unlike THF). Separate the organic layer.

    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol C: Regioselective Control (Unprotected Indole)

Scenario: You have a free Indole N-H and a Sulfonamide N-H. You want to alkylate only the Sulfonamide.

Logic: Rely on


 discrimination.
  • Avoid: NaH, LiHMDS (Strong bases will deprotonate both sites).

  • Select:

    
     or 
    
    
    
    in Acetone or MeCN.
  • Solvent Choice: Acetone is ideal here because it does not support the high basicity required to deprotonate the indole ring (

    
     17).
    
  • Procedure: Reflux reagents in Acetone with

    
     (3.0 equiv).
    
  • Validation: NMR check.

    • N-Indole Alkylation: Disappearance of the broad singlet at

      
       10-12 ppm.
      
    • N-Sulfonamide Alkylation: Disappearance of the sharp singlet at

      
       7-8 ppm (or exchangeable proton).
      
    • Target: Retention of the Indole N-H signal (

      
       10-12 ppm).
      

Troubleshooting & Decision Logic

Use this workflow to troubleshoot low yields or selectivity issues.

DecisionTree Start Start: Select Solvent SolubilityCheck Is Substrate Soluble in MeCN/Acetone? Start->SolubilityCheck GreenRoute Use Protocol B (2-MeTHF or Acetone) SolubilityCheck->GreenRoute Yes DMFRoute Use Protocol A (DMF/DMSO) SolubilityCheck->DMFRoute No RegioCheck Is Indole N-H Free? GreenRoute->RegioCheck DMFRoute->RegioCheck BaseSelect Use Weak Base (K2CO3/NaHCO3) RegioCheck->BaseSelect Yes (Risk of Bis-alkylation) Product Isolate Product RegioCheck->Product No (Protected) BaseSelect->Product Proceed

Figure 2: Decision tree for solvent and base selection based on substrate solubility and protecting group status.

Common Failure Modes:

  • Reaction Stalls: The sulfonamide anion is formed (color change) but doesn't react.

    • Cause: Ion pairing. The

      
       is too tightly bound to the sulfonamide anion in non-polar solvents.
      
    • Fix: Add 18-Crown-6 (catalytic) or switch to DMF.

  • Bis-Alkylation (Indole + Sulfonamide):

    • Cause: Base was too strong (e.g., using

      
       in hot DMF can sometimes touch the indole N).
      
    • Fix: Switch to

      
       in Acetone (Protocol C).
      

References

  • Regioselectivity in Indole Alkylation: Title: Regioselectivity control in alkylation reactions of indolyl ambident anion. Source: Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • Green Solvent Alternatives (Manganese Catalysis): Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.[2][3][4] Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • pKa Considerations in Sulfonamides: Title: Determination of pKa values of some sulfonamides by LC and LC-PDA methods. Source: Journal of the Brazilian Chemical Society. URL:[Link]

  • General Sulfonamide Synthesis Protocols: Title: Sulfonamide synthesis by alkylation or arylation.[2][4] Source: Organic Chemistry Portal. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of indole-3-sulfonyl chloride intermediate

Topic: Preventing Hydrolysis & Decomposition of Indole-3-Sulfonyl Chloride Ticket ID: ISC-PROTO-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering stability issues with Indole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis & Decomposition of Indole-3-Sulfonyl Chloride Ticket ID: ISC-PROTO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering stability issues with Indole-3-sulfonyl chloride , a notoriously labile intermediate. Unlike benzene sulfonyl chlorides, the electron-rich indole ring destabilizes the sulfonyl moiety, making it hyper-susceptible to hydrolysis (conversion to sulfonic acid) and desulfonylation (loss of


).

This guide provides a root-cause analysis and a revised "Zero-Hydrolysis" workflow. Our recommended protocol shifts from standard aqueous quenching to a bi-phasic isolation strategy or an alternative anhydrous synthesis route .

Module 1: Root Cause Analysis (The "Why")

To prevent hydrolysis, you must understand the competing kinetics. The indole nitrogen lone pair donates electron density into the ring, increasing the electron density at C3. While this facilitates electrophilic substitution (synthesis), it also makes the resulting sulfonyl chloride bond (


) highly polarized and prone to leaving.
The Instability Triad
  • Hydrolysis (

    
    ):  Water attacks the sulfur atom, displacing chloride. This is irreversible and forms the water-soluble sulfonic acid, which is lost in the aqueous layer during workup.
    
  • Desulfonylation (

    
    ):  The indole ring can push electrons to eject 
    
    
    
    entirely, reverting to the starting material or forming tars, especially if the nitrogen is unprotected.
  • Acid-Catalyzed Polymerization: The HCl byproduct generated during synthesis can catalyze the polymerization of the indole ring if not neutralized or removed rapidly.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired isolation and the degradation pathways.

IndoleStability cluster_0 Critical Failure Point Indole Indole-3-Sulfonyl Chloride Acid Sulfonic Acid (Water Soluble/Waste) Indole->Acid Hydrolysis (Fast) Sulfonamide Indole-3-Sulfonamide (Target Product) Indole->Sulfonamide Coupling Water H2O (Moisture/Workup) Water->Indole Attacks S Amine Amine Nucleophile (Desired Reaction)

Figure 1: Kinetic competition. Hydrolysis is often faster than isolation if water contact time > 60 seconds.

Module 2: Revised Synthesis & Isolation Protocols

We recommend two specific workflows. Method A is for standard setups but requires strict speed. Method B is the "Gold Standard" for high purity and stability.

Method A: The Bi-Phasic Quench (Modified Chlorosulfonic Acid Route)

Use this if you are synthesizing from Indole + Chlorosulfonic Acid (


).

The Flaw in Standard Protocols: Most papers suggest pouring the reaction mixture onto ice and filtering. Do not do this. The solid precipitate traps acid and water, leading to degradation on the filter paper.

The Fix:

  • Prepare Quench Mix: In a separatory funnel, prepare a mixture of Dichloromethane (DCM) and Crushed Ice .

  • Quench: Pour the reaction mixture slowly into the stirring DCM/Ice mix.

  • Partition: The sulfonyl chloride will immediately dissolve into the DCM layer, protecting it from the aqueous acid.

  • Separate: Drain the DCM layer immediately.

  • Dry: Dry over anhydrous

    
     (faster than 
    
    
    
    ) for exactly 5 minutes, then filter and evaporate at < 30°C .
Method B: The Anhydrous Two-Step (Recommended)

Use this if Method A yields purple tars or low recovery.

This method avoids generating the unstable chloride in the presence of massive amounts of acid.

Step 1: Synthesis of the Pyridinium Salt

  • Reagents: Indole + Pyridine-Sulfur Trioxide Complex (

    
    ).
    
  • Procedure: Reflux in dichloroethane.

  • Result: Yields the pyridinium salt of indole-3-sulfonic acid. This salt is stable and can be stored.

Step 2: Conversion to Chloride (Anhydrous)

  • Reagents: Pyridinium salt +

    
     (Phosphorus Pentachloride) or Oxalyl Chloride/DMF.
    
  • Procedure: React in anhydrous DCM at 0°C.

  • Advantage: No water is ever introduced. You can evaporate the solvent and use the crude chloride directly.

Module 3: Troubleshooting Guide (FAQs)

Q1: My product turns into a purple/black tar during filtration. Why?

Diagnosis: Acid-catalyzed decomposition. The Fix: You likely have residual


 trapped in the crystal lattice.
  • Immediate Action: Switch to Method A (Bi-phasic Quench) . If you must filter a solid, wash the filter cake with cold hexane immediately after the water wash to remove residual water, then place it in a vacuum desiccator with

    
     immediately.
    
Q2: I see the product on TLC, but after workup, NMR shows only sulfonic acid.

Diagnosis: Hydrolysis occurred during the evaporation step. The Fix:

  • Did you heat the rotavap bath? Keep it < 30°C .

  • Did you dry the organic layer thoroughly? Use fresh

    
    .
    
  • Pro Tip: Add a scavenger base (e.g.,

    
    ) to the drying agent step to neutralize trace HCl before evaporation.
    
Q3: Can I store the indole-3-sulfonyl chloride?

Answer: No. It is not shelf-stable. It should be used within 1 hour of isolation.

  • If storage is unavoidable: Dissolve in anhydrous DCM, degas with Argon, and store at -20°C. Do not store as a neat solid; the crystal packing often traps trace acid which autocatalyzes decomposition.

Q4: Is N-protection necessary?

Answer: Highly recommended. If your synthetic route allows, use N-Acetylindole or N-Tosylindole . The electron-withdrawing protecting group on Nitrogen reduces the electron density in the ring, significantly stabilizing the C3-sulfonyl chloride bond against hydrolysis. You can deprotect (hydrolyze the amide) after forming the sulfonamide.

Module 4: Experimental Data & Comparison

ParameterStandard Aqueous WorkupBi-Phasic Quench (Method A)Py:SO3 Route (Method B)
Yield 30-45% (Variable)65-75%80-90%
Purity Low (Acid contamination)HighVery High
Stability Decomposes in minutesStable in solution (hrs)Salt intermediate is stable
Hydrolysis Risk CriticalLowNegligible

Module 5: Workflow Visualization

The following flowchart outlines the decision matrix for your experiment.

Workflow Start Start: Indole Substrate Decision Is N-Position Protected? Start->Decision Direct Route A: Chlorosulfonic Acid (High Risk) Decision->Direct No (Free NH) Indirect Route B: Pyridine:SO3 Complex (Low Risk) Decision->Indirect Yes or No Quench CRITICAL: Bi-Phasic Quench (DCM/Ice) Direct->Quench Strict < 0°C Convert React with PCl5/Oxalyl Chloride Indirect->Convert Anhydrous Use Use Immediately in Coupling Quench->Use Convert->Use

Figure 2: Decision matrix for synthesis. Route B is recommended for unprotected indoles to minimize hydrolysis.

References

  • Synthesis of Indole-3-sulfonyl chlorides via Chlorosulfonic Acid

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p. 85 (Modified for Indole).

    • Relevance: Establishes the baseline instability of electron-rich sulfonyl chlorides.
  • Pyridine-Sulfur Trioxide Complex Method

    • Source:Journal of Organic Chemistry, "Sulfonation of Indoles and prepar
    • Relevance: Describes the milder, two-step protocol (Method B)
  • Stability of Heteroaromatic Sulfonyl Chlorides

    • Source: BenchChem Technical Support / ResearchGate D
    • Relevance: Confirms the kinetic lability of Indole-3-sulfonyl chloride compared to phenyl analogs.
  • Source: "Practical Process Research and Development" (Neal G. Anderson).

Sources

Optimization

solubility issues of 1-methyl-1H-indole-3-sulfonamide in DMSO and water

Executive Summary: The Solubility Paradox 1-Methyl-1H-indole-3-sulfonamide presents a classic "hydrophobic scaffold / polar head" challenge. While the sulfonamide group ( ) is polar, the lipophilic 1-methylindole core do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

1-Methyl-1H-indole-3-sulfonamide presents a classic "hydrophobic scaffold / polar head" challenge. While the sulfonamide group (


) is polar, the lipophilic 1-methylindole core dominates its physicochemical behavior.

The Core Issue: Users frequently report successful dissolution in DMSO (stock solution) but immediate precipitation ("crashing out") upon dilution into aqueous biological buffers. This guide details the thermodynamic causes of this instability and provides validated protocols to maintain solubility in assay conditions.

Part 1: Physicochemical Profile[1][2][3][4][5]

Understanding the molecule's fundamental properties is the first step to troubleshooting.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~224.28 g/mol Small molecule, kinetically fast precipitation.
LogP (Octanol/Water) ~1.6 – 2.0 (Estimated)Moderately lipophilic. Requires organic cosolvent.
pKa (Sulfonamide) ~10.1 (Weak Acid)Critical: At physiological pH (7.4), the molecule is neutral . It will not ionize to form a soluble salt unless pH > 11.
Solubility in DMSO High (> 50 mg/mL)Excellent stock solvent.
Solubility in Water Very Low (< 0.1 mg/mL)Poor. Relies entirely on H-bonding, not ionization.
Solid State Crystalline SolidHigh lattice energy requires significant energy to break (heat/solvent).

Part 2: Critical Analysis of Solvent Systems

The DMSO Trap (Exothermic Mixing)

DMSO is the ideal stock solvent because it disrupts the crystal lattice effectively. However, mixing DMSO and water is exothermic .

  • Mechanism: When you add a DMSO stock to water, the solution heats up locally. As it cools back to room temperature, the solubility decreases, leading to delayed precipitation (supersaturation collapse).

  • Observation: The solution looks clear for 5 minutes, then becomes cloudy.

The pH Misconception

Researchers often assume sulfonamides are acidic and will dissolve in basic buffers (pH 8-9).

  • Reality: The pKa of a primary sulfonamide is ~10.1. At pH 7.4, the ratio of ionized (soluble) to neutral (insoluble) species is less than 1:500. You cannot rely on pH alone for solubility in biological assays.

Part 3: Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. Why? A: You likely triggered "Shock Precipitation." This occurs when a high-concentration hydrophobic stock hits a purely aqueous environment. The local concentration of water spikes, forcing the hydrophobic indole rings to aggregate before they can disperse.

  • Fix: Use the Intermediate Dilution Protocol (see Part 4). Never go from 100% DMSO to 1% DMSO in one step for hydrophobic compounds.

Q2: Can I heat the solution to redissolve the precipitate? A: Caution. While heat improves solubility, 1-methyl-1H-indole-3-sulfonamide is chemically stable, but prolonged heating in DMSO/water mixtures can lead to hydrolysis or oxidation of the indole ring.

  • Recommendation: You may warm to 37°C. If it does not dissolve, sonicate. If it still persists, filter (0.22 µm) and re-quantify concentration, or prepare a fresh solution using a lower final concentration.

Q3: Is the compound light sensitive? A: Yes, indole derivatives are generally light-sensitive. Oxidation products (often yellow/brown) are more polar but biologically inactive or toxic.

  • Storage: Store solid and DMSO stocks in amber vials, desiccated, at -20°C.

Q4: Can I use a different solvent like Ethanol? A: Ethanol is a poorer solvent for this compound than DMSO. It also evaporates faster, leading to concentration errors. Stick to DMSO for stocks.

Part 4: Validated Protocols

Protocol A: The "Step-Down" Dilution (Recommended)

Prevents shock precipitation by gradually acclimating the compound to polarity.

  • Prepare Stock: Dissolve solid in anhydrous DMSO to 10 mM .

  • Intermediate Step: Dilute the 10 mM stock 1:10 into pure DMSO or 50% DMSO/Water (if stable) to create a 1 mM working stock .

  • Final Dilution: Slowly add the 1 mM working stock to your assay buffer (vortexing rapidly during addition) to achieve the final concentration (e.g., 10 µM).

    • Result: Final DMSO concentration is 1%, but mixing is more homogeneous.

Protocol B: Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound DMSO_Stock Dissolve in DMSO (10-50 mM) Start->DMSO_Stock Visual_Check Clear Solution? DMSO_Stock->Visual_Check Sonicate Sonicate / Warm (37°C) Visual_Check->Sonicate No Dilution Dilute into Aqueous Buffer Visual_Check->Dilution Yes Sonicate->Visual_Check Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed to Assay Precipitation->Success No Fail_Conc Reduce Conc. < 50 µM Precipitation->Fail_Conc Yes Fail_Cosolvent Add Surfactant (0.1% Tween-20 or Cyclodextrin) Fail_Conc->Fail_Cosolvent Still Precipitates

Caption: Decision matrix for solubilizing hydrophobic sulfonamides in biological buffers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11781, 1-Methylindole. Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Retrieved October 26, 2025, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved October 26, 2025, from [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved October 26, 2025, from [Link]

Troubleshooting

troubleshooting low conversion rates in indole N-methylation reactions

Current Status: Operational Ticket Type: Synthesis Troubleshooting / Yield Optimization Assigned Specialist: Senior Application Scientist Diagnostic Interface Before modifying your reaction parameters, identify the speci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Synthesis Troubleshooting / Yield Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Interface

Before modifying your reaction parameters, identify the specific failure mode using the diagnostic workflow below. Low conversion in indole N-methylation is rarely a random event; it is usually a mismatch between the pKa of the base , the nucleophilicity of the indole , and the electrophilicity of the methyl source .

Troubleshooting Logic Flow

IndoleTroubleshooting Start START: Characterize the Failure CheckSM Is Starting Material (SM) remaining? Start->CheckSM Low Yield CheckByprod Are side products forming? Start->CheckByprod Impure BaseCheck Check Base pKa vs. Indole pKa (Is deprotonation complete?) CheckSM->BaseCheck Yes C3Methyl C3-Methylation Observed CheckByprod->C3Methyl Skatole derivatives OverAlk Over-alkylation (Quaternary salt) CheckByprod->OverAlk N,N-dimethyl SolventCheck Check Solvent System (Is the anion naked/active?) BaseCheck->SolventCheck pKa is sufficient Soln1 Switch to NaH/DMF or KOH/DMSO Ensure Anhydrous Conditions BaseCheck->Soln1 pKa too low (e.g., K2CO3 in Acetone) Soln2 Switch to Polar Aprotic (DMF/DMSO) Add Phase Transfer Catalyst SolventCheck->Soln2 Solvent too non-polar Soln3 Use Harder Electrophile Lower Temp Switch to NaH (Dissociated Ion Pair) C3Methyl->Soln3 Soln4 Control Stoichiometry Reduce Temp OverAlk->Soln4

Figure 1: Decision tree for diagnosing low conversion and selectivity issues in indole methylation.

Core Troubleshooting Categories

Category A: Thermodynamics & Kinetics (The "Engine")

Issue: "I am using Methyl Iodide (MeI) with Potassium Carbonate (


) in Acetone, but the reaction stalls at 40% conversion."

Root Cause: pKa Mismatch. The N-H proton of indole has a pKa of approximately 16.97 (in DMSO) [1]. Weak bases like


 or 

often fail to fully deprotonate the indole, leading to an equilibrium that favors the neutral starting material. While Carbonates can work for activated (acidic) indoles, unactivated indoles require stronger bases or specific solvent promotion.

Corrective Action:

  • Upgrade Base Strength: Switch to Sodium Hydride (NaH) (pKa ~35) or Potassium Hydroxide (KOH) (pKa ~15.7, but effective in DMSO due to solvent effects).

  • Solvent Promotion: If you must use mild bases (e.g., for functional group tolerance), switch the solvent to DMSO or DMF . These polar aprotic solvents solvate the metal cation (K+), leaving the carbonate anion "naked" and more basic.

BaseApprox pKa (Conj. Acid)Suitability for IndoleRecommended Solvent
NaH ~35 (

)
Excellent (Irreversible)DMF, THF (0°C to RT)
KOtBu ~17 (

)
GoodTHF, DMF
KOH ~15.7 (

)
Good (Equilibrium)DMSO (Superbase effect)

~10 (

)
Poor (unless activated)DMF, MeCN (requires heat)
Category B: Selectivity - N1 vs. C3 Methylation

Issue: "I am getting a mixture of N-methyl indole and C3-methyl indole (skatole derivative)."

Root Cause: Ambident Nucleophilicity. The indolyl anion is an ambident nucleophile. The negative charge is delocalized over the Nitrogen (N1) and the Carbon (C3).

  • N1 Attack: Favored by Hard electrophiles and conditions that promote a "free" anion (dissociated ion pairs).

  • C3 Attack: Favored by Soft electrophiles and tight ion pairs (associative mechanism).

Mechanism of Selectivity:

Selectivity Indole Indole (Neutral) Anion Indolyl Anion (Resonance Hybrid) Indole->Anion Deprotonation N_Attack N1-Methylation (Kinetic/Hard) Anion->N_Attack Polar Aprotic Solvent (DMF) Small Cation (Na+) Hard Electrophile C_Attack C3-Methylation (Thermodynamic/Soft) Anion->C_Attack Non-polar Solvent Large Cation (Mg2+) Soft Electrophile

Figure 2: Factors influencing the regioselectivity of indole alkylation.

Corrective Action:

  • Solvent: Use DMF or DMSO . These solvents solvate the cation effectively, creating a "loose" ion pair that favors N-alkylation [2].

  • Base: Use NaH .[1] Sodium coordinates tightly to the harder Nitrogen, but in DMF, the dissociation favors N-attack. Avoid Magnesium or Zinc salts which can chelate and direct to C3.

  • Temperature: Keep the reaction temperature low (0°C to RT). Higher temperatures often favor the thermodynamic C3-product.

Category C: Substrate Specifics (Sterics & Electronics)

Issue: "My indole has an electron-withdrawing group (EWG) at C5 (e.g., -NO2, -CN), and the reaction is extremely slow."

Root Cause: Reduced Nucleophilicity. EWGs pull electron density from the ring system, stabilizing the anion but making it a poorer nucleophile.

Corrective Action:

  • Phase Transfer Catalysis (PTC): Use Tetrabutylammonium iodide (TBAI) or bromide (TBAB) (5-10 mol%). The bulky quaternary ammonium cation forms a lipophilic ion pair with the indolyl anion, solubilizing it and increasing its reactivity in the organic phase [3].

  • Stronger Methylating Agent: If using Dimethyl Carbonate (DMC), switch to Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (with safety precautions).

Validated Experimental Protocols

Method A: The "Gold Standard" (Robust & High Yield)

Best for: Unactivated indoles, valuable substrates, avoiding C-alkylation.

Reagents: Sodium Hydride (60% dispersion), Methyl Iodide, Anhydrous DMF.

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C (ice bath). Add NaH (1.2 equiv) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. Solution often turns yellow/red (indolyl anion).
      
  • Stirring: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.1 - 1.5 equiv) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1-2 hours).

  • Quench: Cool back to 0°C. Carefully add saturated

    
     or water.
    
    • Warning: NaH reacts violently with water. Add slowly.

  • Workup: Extract with EtOAc, wash with water (x3) to remove DMF, brine, dry over

    
    .
    
Method B: The "Green" Alternative (DMC)

Best for: Large scale, safety-conscious labs, avoiding toxic MeI.

Reagents: Dimethyl Carbonate (DMC), DABCO (cat.) or


.
  • Mixture: Combine Indole (1.0 equiv), DMC (10-20 equiv - acts as solvent and reagent), and DABCO (0.1 equiv) [4].

  • Conditions: Heat to reflux (

    
    ).
    
    • Note: DMC is a weaker electrophile. High temp is required.

  • Optimization: If conversion is low, add a co-solvent like DMF or use a microwave reactor (

    
    ) to accelerate the reaction.
    

Data Summary: Base & Solvent Effects

VariableConditionEffect on Indole N-Methylation
Base Strength

(Acetone)
Low Conversion. Incomplete deprotonation.
KOH (DMSO)High Conversion. Superbase medium formed.
NaH (DMF)High Conversion. Irreversible deprotonation.
Solvent THFModerate. Good solubility, but tighter ion pairs.
DMF/DMSOExcellent. Promotes ion dissociation (N-selectivity).
ToluenePoor (unless using Phase Transfer Catalyst).

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.[2][3][4][5] Organic Process Research & Development, 5(6), 604–608. Link

  • Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles using phase transfer catalysis. Journal of the Chemical Society, Perkin Transactions 1, 499-500. Link

  • Shieh, W. C., Dell, S., & Repic, O. (2001). Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles with Dimethyl Carbonate. Organic Letters, 3(26), 4279–4281. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of Indole-3-Sulfonamides

Executive Summary Indole-3-sulfonamides represent a privileged scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and anti-cancer agents. Their structural characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-sulfonamides represent a privileged scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and anti-cancer agents. Their structural characterization via Mass Spectrometry (MS) is critical for metabolic stability studies and impurity profiling.

This guide provides an in-depth analysis of the fragmentation behaviors of indole-3-sulfonamides under Electrospray Ionization (ESI) MS/MS conditions. Unlike generic sulfonamides, the indole-3-yl moiety introduces unique electronic effects that drive specific fragmentation pathways. We compare these patterns against regioisomeric Indole-5-sulfonamides and N-sulfonyl indoles to provide a robust framework for structural elucidation.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of indole-3-sulfonamides is governed by the lability of the sulfonamide S-N bond and the high stability of the indole-3-yl cation.

Primary Pathway: S-N Bond Cleavage

The most diagnostic event is the heterolytic cleavage of the sulfur-nitrogen bond.

  • Mechanism: Protonation typically occurs on the sulfonamide nitrogen or the indole nitrogen. Upon Collision-Induced Dissociation (CID), the S-N bond breaks.

  • Charge Retention: Due to the electron-rich nature of the indole C3 position, the charge is frequently retained on the indole moiety, generating a resonance-stabilized indolium cation (typically m/z 116-130 range depending on linkers).

  • Neutral Loss: The complementary fragment is often the neutral sulfonamide or amine species, though if the sulfonyl group carries a strongly basic amine, charge retention may reverse.

Secondary Pathway: SO₂ Extrusion (Rearrangement)

A classic sulfonamide rearrangement involves the extrusion of sulfur dioxide (


, 64 Da).
  • Mechanism: This often proceeds via a skeletal rearrangement where the oxygen atoms of the sulfonyl group interact with the aromatic ring, followed by

    
     loss to form an amine-linked product.
    
  • Relevance: This is less dominant in indole-3-sulfonamides compared to N-phenyl sulfonamides but serves as a confirmatory pathway for the presence of the

    
     linker.
    
Tertiary Pathway: Indole Ring Disintegration

At higher collision energies (


 eV), the indole core itself fragments.
  • Diagnostic Loss: Loss of HCN (27 Da) is the signature of the indole ring, usually from the pyrrole moiety.

  • Result: Formation of phenyl/benzylic cations (m/z 77, 91).

Visualization: Fragmentation Logic

The following diagram illustrates the decision tree for identifying Indole-3-sulfonamides based on MS/MS data.

IndoleFragmentation Precursor Precursor Ion [M+H]+ SN_Cleavage S-N Bond Cleavage Precursor->SN_Cleavage Low CE (10-20 eV) SO2_Loss SO2 Extrusion [M+H-64]+ Precursor->SO2_Loss Rearrangement Indole_Cation Indole-3-yl Cation (m/z 116/130) SN_Cleavage->Indole_Cation Charge Retention (Dominant) Sulfonyl_Cation Sulfonyl Cation (R-SO2+) SN_Cleavage->Sulfonyl_Cation Competitive HCN_Loss HCN Loss (-27 Da) Indole_Cation->HCN_Loss High CE (>35 eV)

Caption: Figure 1. Hierarchical fragmentation pathway of Indole-3-sulfonamides under ESI-MS/MS conditions.

Comparative Analysis: Indole-3-Sulfonamides vs. Alternatives

This section objectively compares the MS behavior of Indole-3-sulfonamides with its common isomers and analogs.

Table 1: Comparative Fragmentation Signatures
FeatureIndole-3-Sulfonamides Indole-5-Sulfonamides N-Sulfonyl Indoles
Core Stability High: C3 position stabilizes positive charge via resonance with N lone pair.Moderate: C5 is on the benzene ring; cation is less stabilized than C3.Low: N-S bond is labile; sulfonamide is a leaving group.
Dominant Fragment Indole-3-yl cation (m/z 116, 130, 144).Sulfonamide-bearing fragments often retain charge.Indole cation (m/z 117) + Sulfonyl cation (

).
S-N Bond Cleavage Favored at medium CE.Requires higher CE due to stronger C(aryl)-S bond.Very facile; often occurs in-source.
Diagnostic Ion m/z 130 (Indole-CH2+)m/z 156 (Sulfonamide core)m/z 141 (

)
Key Insight: The Regioisomer Effect
  • Indole-3-Sulfonamides: The nitrogen lone pair in the indole ring can donate electron density directly to the C3 position. This makes the indole-3-yl cation highly stable. Consequently, in MS/MS, you will see a very strong peak corresponding to the indole core.

  • Indole-5-Sulfonamides: The C5 position is electronically isolated from the pyrrole nitrogen's direct resonance. Fragmentation is more likely to be driven by the sulfonamide group itself, often yielding the generic m/z 156 (

    
    ) ion common to many arylsulfonamides.
    

Experimental Protocol: Structural Elucidation Workflow

To reliably characterize these compounds, use the following self-validating protocol.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH). Note: ACN is preferred to avoid methylation artifacts.

  • Ionization: ESI Positive Mode (+).

Step-by-Step Workflow
  • Full Scan (Q1): Determine the molecular ion

    
    .
    
    • Validation: Check for Na+ (+22) and K+ (+39) adducts to confirm the parent mass.

  • Product Ion Scan (MS2):

    • Ramp Collision Energy (CE): Apply a ramp from 10 to 50 eV.

    • Why: Low CE (10-20 eV) reveals the labile S-N bond cleavage. High CE (>35 eV) reveals the "fingerprint" of the indole ring (HCN loss).

  • Precursor Ion Scan (Optional):

    • Set Q3 to m/z 130 (or specific indole core mass).

    • Scan Q1 to identify all indole-containing precursors in a complex mixture (e.g., metabolite soup).

  • Neutral Loss Scan:

    • Scan for loss of 64 Da (

      
      ) to confirm the sulfonamide linkage.
      
Workflow Diagram

Workflow cluster_analysis Diagnostic Checks Sample Sample Injection (LC-ESI-MS) FullScan Full Scan (MS1) Identify [M+H]+ Sample->FullScan AdductCheck Adduct Validation (+Na, +K) FullScan->AdductCheck MS2_Ramp MS/MS CE Ramp (10 - 50 eV) AdductCheck->MS2_Ramp Confirmed Parent Analysis Fragment Analysis MS2_Ramp->Analysis Check1 Check m/z 130 (Indole Core) Analysis->Check1 Check2 Check -64 Da (SO2 Loss) Analysis->Check2

Caption: Figure 2. Standardized LC-MS/MS workflow for Indole-3-sulfonamide characterization.

References

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003.

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Molecules, 2022.

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 2008.

  • Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 2016.[1]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides. International Journal of Molecular Sciences, 2022.

Sources

Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: 1-methyl-1H-indole-3-sulfonamide vs. Acetazolamide

This guide provides an in-depth, objective comparison of the carbonic anhydrase (CA) inhibitory activities of the well-established clinical drug, acetazolamide, and the emerging class of 1-methyl-1H-indole-3-sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the carbonic anhydrase (CA) inhibitory activities of the well-established clinical drug, acetazolamide, and the emerging class of 1-methyl-1H-indole-3-sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel CA inhibitors.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and electrolyte balance.[2][3] Given their involvement in numerous physiological and pathological pathways, CAs have become significant targets for therapeutic intervention.[4][5]

Acetazolamide, a sulfonamide derivative, is a classical CA inhibitor that has been in clinical use for decades for the management of glaucoma, epilepsy, and altitude sickness.[6][7] Its mechanism of action involves the inhibition of various CA isoforms, leading to a range of physiological effects.[2][8][9] More recently, the indole scaffold has emerged as a promising nucleus in the design of novel CA inhibitors, with derivatives such as 1-methyl-1H-indole-3-sulfonamides showing potential for potent and selective inhibition of specific CA isoforms.[10]

This guide will delve into a direct comparison of the inhibitory profiles of acetazolamide and representative 1-methyl-1H-indole-3-sulfonamide compounds, provide a detailed experimental protocol for assessing CA inhibition, and explore the underlying molecular mechanisms of action.

Comparative Inhibitory Potency: A Data-Driven Analysis

The inhibitory potential of a compound against a specific enzyme is quantitatively expressed by its inhibition constant (Kᵢ), with lower values indicating higher potency. The following table summarizes the Kᵢ values for acetazolamide and selected, structurally related indole-based sulfonamides against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 250[11]12[7]22[12]5.7
Indole-based Sulfonamide 1 92.564.1[1]--
Indole-based Sulfonamide 2 81.5[1]9.4[1]--
Indole-based Sulfonamide 3 7.3[10]7.1[10]--
Indole-based Sulfonamide 4 8.6[10]---

Note: Data for specific 1-methyl-1H-indole-3-sulfonamide was not available. The data presented for "Indole-based Sulfonamides" are from closely related indole-sulfonamide derivatives to provide a representative comparison of this chemical class.

From the data, it is evident that while acetazolamide is a potent inhibitor of hCA II, IX, and XII, certain indole-based sulfonamides demonstrate comparable or even superior potency against specific isoforms. For instance, some indole derivatives show strong inhibition of the cytosolic and widespread hCA I and II isoforms.[1][10] This highlights the potential for developing highly selective CA inhibitors by modifying the indole scaffold.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following protocol details a robust and widely used colorimetric assay for determining the inhibitory activity of compounds against carbonic anhydrase. This method is suitable for both high-throughput screening and detailed kinetic analysis.

Principle of the Assay

The assay is based on the esterase activity of carbonic anhydrase.[13] The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the chromogenic product p-nitrophenol. The formation of this yellow-colored product can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[13] In the presence of a CA inhibitor, the rate of this reaction is reduced, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Materials and Reagents
  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • Human Carbonic Anhydrase (specific isoform, e.g., hCA II)

  • Substrate Solution (p-Nitrophenyl acetate in a suitable solvent like acetonitrile, diluted in assay buffer)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reference Inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology
  • Reagent Preparation: Prepare all solutions as required. The final concentration of the CA enzyme should be optimized to ensure a linear reaction rate for a sufficient duration.

  • Plate Setup:

    • Blank wells: Contain only the assay buffer.

    • Enzyme Control wells (No inhibitor): Contain assay buffer and the CA enzyme solution.

    • Inhibitor wells: Contain assay buffer, CA enzyme solution, and the test compound at various concentrations.

    • Solvent Control wells: Contain assay buffer, CA enzyme solution, and the same concentration of solvent used to dissolve the test compounds.

  • Incubation: Add the enzyme and inhibitor (or solvent) to the respective wells and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode for a set duration (e.g., 30-60 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Workflow Diagram

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate Set up 96-well Plate (Blank, Control, Inhibitor) Reagents->Plate Incubate Pre-incubate Enzyme with Inhibitor Plate->Incubate Initiate Initiate Reaction with Substrate (pNPA) Incubate->Initiate Measure Kinetic Measurement (Absorbance at 405 nm) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50/Ki Inhibition->IC50

Caption: Workflow of a typical carbonic anhydrase inhibition assay.

Mechanism of Action: A Tale of Two Scaffolds

Both acetazolamide and indole-based sulfonamides belong to the class of primary sulfonamide inhibitors. Their mechanism of action involves the direct binding of the sulfonamide moiety to the zinc ion (Zn²⁺) located at the bottom of the CA active site.[14]

The sulfonamide group (R-SO₂NH₂) exists in an equilibrium between its neutral and anionic forms. The deprotonated, anionic form coordinates with the positively charged Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity.[15] This interaction effectively blocks the active site and prevents the substrate from binding, thereby inhibiting the enzyme.

While the core inhibitory mechanism is the same, the structural differences between the acetazolamide and the 1-methyl-1H-indole-3-sulfonamide scaffolds can lead to variations in their binding affinity and isoform selectivity. The "tail" portion of the inhibitor molecule, which is the thiadiazole ring in acetazolamide and the indole ring in the other class of compounds, can form additional interactions with amino acid residues lining the active site cavity. These secondary interactions can significantly influence the overall binding energy and selectivity of the inhibitor for different CA isoforms.

Conceptual Diagram of CA Inhibition

CA_Inhibition_Mechanism cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn(II) Zn²⁺ His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Thr199 Thr199 H2O->Thr199 H-bond Inhibitor R-SO₂NH₂ Inhibitor->Zn(II) Coordinates Inhibitor->Thr199 H-bond

Caption: Sulfonamide inhibitor coordinating with the active site zinc ion.

Conclusion

This guide has provided a comparative overview of 1-methyl-1H-indole-3-sulfonamide derivatives and acetazolamide as inhibitors of carbonic anhydrase. While acetazolamide remains a clinically important broad-spectrum CA inhibitor, the indole-based sulfonamides represent a promising class of compounds with the potential for developing highly potent and isoform-selective inhibitors. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of novel CA inhibitors in a research and drug development setting. Understanding the subtle differences in the mechanism of action, driven by the distinct chemical scaffolds, will be crucial for the rational design of next-generation CA inhibitors with improved therapeutic profiles.

References

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2025, May 19).
  • Acetazolamide: Considerations for Systemic Administration. (2015, March 1).
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem.
  • Acetazolamide PDF - Picmonic.
  • Acetazolamide - OpenAnesthesia. (2025, July 30).
  • Supuran, C. T. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2234346. Available from: [Link]

  • Sander, J. W. (2021). Acetazolamide: Old drug, new evidence? Epilepsia Open, 6(2), 246-253. Available from: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • Supuran, C. T. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. Available from: [Link]

  • Eldehna, W. M., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. FLORE. Available from: [Link]

  • Supuran, C. T. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available from: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). Available from: [Link]

  • Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Available from: [Link]

  • Carbonic anhydrase inhibitory data with compounds 3-6 and acetazolamide... - ResearchGate. Available from: [Link]

  • Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. (2018, July 15). PubMed. Available from: [Link]

  • Awadallah, F. M., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. PubMed Central. Available from: [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals. Available from: [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021, July 19). MDPI. Available from: [Link]

  • Clinically used sulfonamides with CA inhibitory activity1–3. - ResearchGate. Available from: [Link]

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. (2020, February 10). Taylor & Francis Online. Available from: [Link]

  • Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. (2021, December 19). MDPI. Available from: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020, June 10). Journal of Medicinal Chemistry. Available from: [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (2022, February 25). MDPI. Available from: [Link]

  • Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. (2019, May 12). MDPI. Available from: [Link]

  • Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. (2018, January 1). Semantic Scholar. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). PubMed Central. Available from: [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. Available from: [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Indole-3-Sulfonamides versus Benzene Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Sulfonamide Scaffold in Cytotoxic Drug Discovery The sulfonamide functional group (-SO₂NH₂) is a cornerstone pharmacophore in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonamide Scaffold in Cytotoxic Drug Discovery

The sulfonamide functional group (-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry. Initially recognized for its antibacterial properties, the versatility of the sulfonamide scaffold has led to its incorporation into a diverse array of therapeutic agents, including diuretics, hypoglycemics, and, notably, anticancer drugs. The synthetic tractability of sulfonamides allows for extensive structural modifications, enabling the fine-tuning of their biological activities.

This guide focuses on two prominent classes of sulfonamides with demonstrated cytotoxic potential: the classical benzene sulfonamides and the increasingly investigated indole-3-sulfonamides. By examining their comparative cytotoxicity, we aim to elucidate the structural nuances that govern their efficacy and selectivity against cancer cells.

Comparative Cytotoxicity: A Data-Driven Analysis

Direct, head-to-head comparative studies of indole-3-sulfonamides and benzene sulfonamides under identical experimental conditions are not extensively documented in the literature. However, by collating data from various independent studies, we can construct a comparative overview of their cytotoxic potential. The following tables summarize the 50% inhibitory concentration (IC₅₀) values of representative compounds from both classes against a panel of human cancer cell lines. It is crucial to note that variations in experimental conditions (e.g., cell line, incubation time, assay method) can influence IC₅₀ values.

Table 1: Cytotoxicity of Representative Benzene Sulfonamide Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzenesulfonamide-aroylhydrazoneCompound 9MCF-7 (Breast)5.5 - 8.2 (Selectivity Index)[1]
Benzenesulfonamide-bearing ImidazoleCompound with 4-chloro and 3,4-dichloro substituentsMDA-MB-231 (Breast)20.5 ± 3.6[2]
Benzenesulfonamide-bearing ImidazoleCompound with 4-chloro and 3,4-dichloro substituentsIGR39 (Melanoma)27.8 ± 2.8[2]
N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamidesLead Compound 1VariousSignificant anti-proliferative activity[3]
Beta-lactam substituted benzenesulfonamidesCompound 5lMCF-7 (Breast)32.0
B13 SulfonamidesCompound 15HT-29 (Colon)27.0[4]
B13 SulfonamidesCompound 15A549 (Lung)28.7[4]

Table 2: Cytotoxicity of Representative Indole-3-Sulfonamide Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Indole-based BenzenesulfonamidesCompound A6MCF-7 (Breast)~50[5]
Indole-based BenzenesulfonamidesCompound A15MCF-7 (Breast)~50[5]
Indole-based BenzenesulfonamidesCompound A6SK-BR-3 (Breast)~50[5]
Indole-based BenzenesulfonamidesCompound A15SK-BR-3 (Breast)~50[5]
Arylsulfonyl bis-indoleCompound 20HepG2 (Hepatocellular)3-fold stronger than etoposide[6]
Arylsulfonyl bis-indoleCompound 20HuCCA-1 (Cholangiocarcinoma)7.75[6]
Arylsulfonyl bis-indoleCompound 20A-549 (Lung)10.1[6]
Indole-sulfonamide derivativesCompound 31MOLT-3 (Leukemia)2.04[7]
Indole-sulfonamide derivativesCompound 30HepG2 (Hepatocellular)7.37[7]

Analysis of Cytotoxic Data:

From the available data, it is evident that both benzene and indole-3-sulfonamide scaffolds can be derivatized to yield compounds with potent cytotoxic activity, often in the low micromolar range. A direct comparison of potency is challenging due to the heterogeneity of the tested compounds and cell lines. However, certain indole-sulfonamide derivatives, particularly bis-indole structures, have demonstrated very high potency, in some cases exceeding that of the reference drug etoposide.[6] This suggests that the indole moiety, with its unique electronic and structural properties, may offer advantages in designing highly active cytotoxic agents.

Mechanism of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of both benzene and indole-3-sulfonamides are often attributed to their ability to induce apoptosis, or programmed cell death. A common molecular target for many sulfonamides is the family of carbonic anhydrase (CA) enzymes.[8]

Carbonic Anhydrase Inhibition:

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for pH regulation in the hypoxic microenvironment of solid tumors.[8] By inhibiting these enzymes, sulfonamides can disrupt the pH balance within cancer cells, leading to metabolic stress and the initiation of apoptotic pathways. The sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

Induction of Apoptosis:

The downstream effects of CA inhibition and other cellular insults triggered by these sulfonamides converge on the activation of apoptotic signaling cascades. This typically involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7. These enzymes are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G cluster_0 Sulfonamide Compound cluster_1 Cellular Targets & Stress cluster_2 Apoptotic Signaling Indole_Sulfonamide Indole-3-Sulfonamide CA_Inhibition Carbonic Anhydrase (CA IX/XII) Inhibition Indole_Sulfonamide->CA_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Indole_Sulfonamide->ROS_Generation Death_Receptor_Pathway Extrinsic Pathway (Death Receptor) Indole_Sulfonamide->Death_Receptor_Pathway Benzene_Sulfonamide Benzene Sulfonamide Benzene_Sulfonamide->CA_Inhibition Benzene_Sulfonamide->ROS_Generation Benzene_Sulfonamide->Death_Receptor_Pathway Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) CA_Inhibition->Mitochondrial_Pathway DNA_Damage DNA Damage ROS_Generation->DNA_Damage DNA_Damage->Mitochondrial_Pathway Caspase_Activation Caspase-3/7 Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for sulfonamide-induced apoptosis.

Structure-Activity Relationships (SAR): Designing for Potency

The cytotoxic efficacy of sulfonamides is intimately linked to their chemical structure. Understanding the structure-activity relationships for both classes is paramount for the rational design of more potent and selective anticancer agents.

Benzene Sulfonamides:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence activity. Electron-withdrawing groups, such as nitro (-NO₂) or halogen atoms, can enhance cytotoxicity.[3]

  • Modifications of the Sulfonamide Nitrogen: Derivatization of the sulfonamide nitrogen with various heterocyclic rings or other functionalities can modulate the compound's physicochemical properties and target interactions, thereby affecting its cytotoxic profile.

  • Overall Molecular Conformation: The spatial arrangement of the different structural motifs is critical for effective binding to biological targets.

Indole-3-Sulfonamides:

  • The Indole Moiety: The indole ring system, with its electron-rich nature, can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological targets. This can contribute to enhanced binding affinity and, consequently, higher cytotoxicity.

  • Substitution on the Indole Ring: Modifications at different positions of the indole nucleus can fine-tune the electronic properties and steric profile of the molecule, impacting its biological activity.

  • Linker between Indole and Sulfonamide: The nature and length of the linker connecting the indole and sulfonamide moieties can influence the overall conformation and flexibility of the molecule, which is crucial for optimal target engagement. The presence of bis-indole structures has been shown to significantly increase cytotoxic potency.[6]

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to evaluate the cytotoxicity of sulfonamide compounds.

G cluster_0 Experimental Workflow Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Incubation (Dose-response) Cell_Culture->Compound_Treatment Assay 3. Cytotoxicity/Apoptosis Assay Compound_Treatment->Assay Data_Analysis 4. Data Acquisition & Analysis (IC50) Assay->Data_Analysis

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes at the appropriate wavelengths.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, which are activated during apoptosis.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow step 1 of the MTT assay protocol.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion and Future Directions

Both indole-3-sulfonamides and benzene sulfonamides represent promising scaffolds for the development of novel cytotoxic agents. While benzene sulfonamides have a longer history and a well-established profile, the emerging data on indole-3-sulfonamides suggest that the incorporation of the indole moiety can lead to highly potent compounds with potentially unique mechanisms of action.

Future research should focus on direct comparative studies of structurally analogous indole-3-sulfonamides and benzene sulfonamides to provide a clearer understanding of the relative contributions of each scaffold to cytotoxic activity. Furthermore, a deeper exploration of their molecular targets beyond carbonic anhydrases will be crucial for the development of more selective and effective anticancer therapies. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct rigorous and reproducible evaluations of these and other novel cytotoxic compounds.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Methyl-1H-indole-3-sulfonamide

[1] Executive Summary Immediate Action Required: Treat 1-methyl-1H-indole-3-sulfonamide (CAS: 1158209-13-2) as a Hazardous Chemical Waste . Do not dispose of down drains, in municipal trash, or via evaporation.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: Treat 1-methyl-1H-indole-3-sulfonamide (CAS: 1158209-13-2) as a Hazardous Chemical Waste . Do not dispose of down drains, in municipal trash, or via evaporation.

Core Disposal Strategy:

  • Solids: Segregate into approved hazardous waste drums for high-temperature incineration.

  • Liquids: Collect in compatible organic solvent waste containers (halogenated vs. non-halogenated depending on the solvent matrix).

  • Destruction: The primary goal is the thermal destruction of the sulfonamide moiety to prevent environmental bio-accumulation.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this compound is the first step in determining the correct waste stream.

PropertyDataOperational Implication
Chemical Name 1-Methyl-1H-indole-3-sulfonamideLabeling requirement for waste manifests.
CAS Number 1158209-13-2Unique identifier for regulatory tracking.
Molecular Formula C₉H₁₀N₂O₂SContains Sulfur and Nitrogen; combustion generates SOx and NOx gases.
Physical State Solid (typically off-white/yellow powder)Requires particulate control (N95/P100) during handling to prevent inhalation.
Solubility Low in water; Soluble in DMSO, DMF, MethanolCrucial: Do not attempt aqueous disposal. Use organic solvent waste streams.
Stability Stable under normal conditions.[1][2]Avoid contact with strong oxidizers (e.g., nitric acid, peroxides) in waste containers.
Hazard Identification (GHS Classification)

Based on structural analogues (Indole sulfonamides) and Safety Data Sheets for research chemicals:

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

  • STOT-SE: May cause respiratory irritation (H335).

  • Sensitization Risk: Sulfonamide functional groups are known sensitizers. Minimizing aerosolization during disposal is critical to prevent laboratory-acquired allergies.

Waste Stream Segregation Strategy

Effective disposal begins at the bench. You must segregate waste based on its physical state and chemical matrix to prevent dangerous interactions and ensure regulatory compliance.

Decision Logic for Waste Segregation

The following logic gate ensures that 1-methyl-1H-indole-3-sulfonamide is routed to the correct destruction facility.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid / Solution StateCheck->Liquid Solution Trace Trace Contamination (Gloves, Paper, Tips) Solid->Trace < 1g / Debris Bulk Bulk Chemical (Expired/Unused) Solid->Bulk > 1g SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Contaminated Debris Bin (Double Bagged) Trace->BinDebris BinSolid Solid Hazardous Waste Bin (Incineration) Bulk->BinSolid NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo BinNonHalo Carboy: Organic Non-Halogenated NonHalo->BinNonHalo BinHalo Carboy: Organic Halogenated Halo->BinHalo

Figure 1: Decision matrix for segregating 1-methyl-1H-indole-3-sulfonamide waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired stocks, synthesis yields, or spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully: "1-Methyl-1H-indole-3-sulfonamide".

    • Hazards: Check "Toxic" and "Irritant".[3][4]

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer solid using a disposable spatula.

    • Do not mix with oxidizers or strong acids in the same container.

  • Closure: Seal tightly. Wipe the exterior with a damp paper towel (dispose of towel as contaminated debris).

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC effluents, or dissolved stocks.

  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in DMSO/Methanol/Ethyl Acetate: Use Non-Halogenated waste stream.

    • If dissolved in Dichloromethane (DCM)/Chloroform: Use Halogenated waste stream.

  • Concentration Limit: If the concentration of the sulfonamide is >5%, consider precipitating it out as a solid to reduce the volume of high-hazard liquid waste, though direct liquid disposal is acceptable for standard lab quantities.

  • pH Check: Ensure the waste solution is neutral (pH 5-9). If the synthesis involved acids/bases, neutralize before adding to the central carboy to prevent exothermic reactions.

Protocol C: Contaminated Debris

Applicability: Weighing boats, gloves, paper towels, pipette tips.

  • Collection: Use a dedicated clear plastic bag (4-6 mil thickness) labeled "Hazardous Debris".

  • Sharps: If needles/syringes were used, they must go into a rigid Red Sharps Container , regardless of chemical contamination.

  • Sealing: When full, twist and tape the bag neck (gooseneck seal) and place it inside a secondary container or box provided by your EHS department.

Spill Response Procedure

Scenario: You have dropped a vial containing 500mg of solid 1-methyl-1H-indole-3-sulfonamide.

Operational Workflow

SpillResponse Alert 1. Alert & Isolate (Notify Lab Personnel) PPE 2. Don PPE (Gloves, Goggles, Lab Coat, N95) Alert->PPE Contain 3. Containment (Cover with wet paper towel to stop dust) PPE->Contain Collect 4. Collection (Scoop into Waste Jar) Contain->Collect Clean 5. Decontamination (Soap/Water Wash x3) Collect->Clean Report 6. Report (EHS Incident Log) Clean->Report

Figure 2: Immediate response workflow for solid chemical spills.

Critical Nuance:

  • Dry Spills: Do not dry sweep. This generates dust. Cover with a damp paper towel (water or ethanol) to weigh down the powder, then scoop.

  • Decontamination: After bulk removal, wash the surface with a detergent solution. Sulfonamides are generally soluble in basic aqueous solutions or organic solvents; simple soap and water is usually sufficient for surface finishing.

Regulatory & Logistics (US Focus)

RCRA Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not P-listed or U-listed. However, it must be characterized by the generator:

  • Characteristic: It likely does not meet D001 (Ignitable), D002 (Corrosive), or D003 (Reactive) criteria unless in a specific solvent.

  • Toxic: While not D-listed for toxicity, the "General Duty Clause" requires treating it as toxic due to the sulfonamide moiety.

  • Shipping Name (DOT): For transport, it typically falls under:

    • UN 3077, Environmentally hazardous substance, solid, n.o.s. (1-methyl-1H-indole-3-sulfonamide), 9, III.

Final Destruction

The only acceptable final disposal method is High-Temperature Incineration .

  • Why? Incineration ensures the breakdown of the indole ring and the sulfonamide group into basic oxides (SO₂, NO₂, CO₂), which are captured by the facility's scrubbers.

  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) provides a Certificate of Destruction (COD) confirming incineration.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54736894, 1-Methyl-1H-indole-3-sulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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